molecular formula C9H13NO3 B7862791 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone

Cat. No.: B7862791
M. Wt: 183.20 g/mol
InChI Key: DPLYULQBPLQOIU-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is substituted with a hydroxyethyl and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-acetylfuran with appropriate reagents under controlled conditions. For instance, the reaction of 2-acetylfuran with ethylene glycol and methylamine under acidic conditions can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-hydroxyethyl(methyl)amino]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10(4-5-11)7-8(12)9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLYULQBPLQOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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